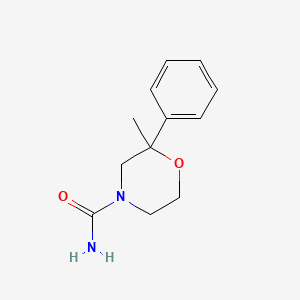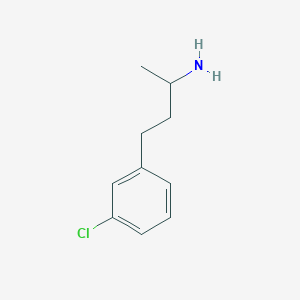
3-(2-Chloro-3,4-dimethoxyphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloro-3,4-dimethoxyphenyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2-chloro-3,4-dimethoxyphenyl group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the chloro and methoxy groups on the phenyl ring can influence the compound’s reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-3,4-dimethoxyphenyl)pyrrolidine typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with pyrrolidine under specific conditions. One common method includes the following steps:
Condensation Reaction: The 2-chloro-3,4-dimethoxybenzaldehyde is reacted with pyrrolidine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the corresponding Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
3-(2-Chloro-3,4-dimethoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
3-(2-Chloro-3,4-dimethoxyphenyl)pyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(2-Chloro-3,4-dimethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring can enhance its binding affinity to certain enzymes or receptors. The pyrrolidine ring can also contribute to the compound’s overall biological activity by influencing its three-dimensional structure and interaction with biological macromolecules.
類似化合物との比較
Similar Compounds
1-[3-(3,4-Dimethoxyphenyl)-2-propenoyl]pyrrolidine: This compound has a similar structure but with a propenoyl group instead of a chloro group.
4,5,6,7,8,8-Hexachloro-2-(3,4-dimethoxyphenethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione: This compound contains a similar dimethoxyphenyl group but with additional chloro substitutions and a different core structure.
Uniqueness
3-(2-Chloro-3,4-dimethoxyphenyl)pyrrolidine is unique due to the specific combination of the chloro and methoxy groups on the phenyl ring and the pyrrolidine core. This combination can result in distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C12H16ClNO2 |
|---|---|
分子量 |
241.71 g/mol |
IUPAC名 |
3-(2-chloro-3,4-dimethoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C12H16ClNO2/c1-15-10-4-3-9(8-5-6-14-7-8)11(13)12(10)16-2/h3-4,8,14H,5-7H2,1-2H3 |
InChIキー |
FNCRJKSLKOGEPO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)C2CCNC2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



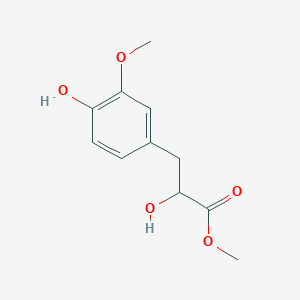
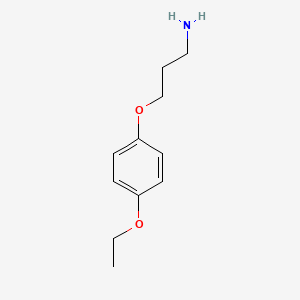



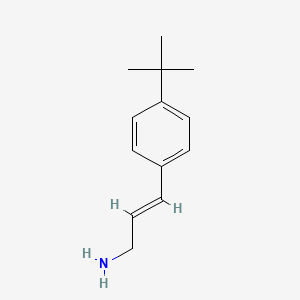
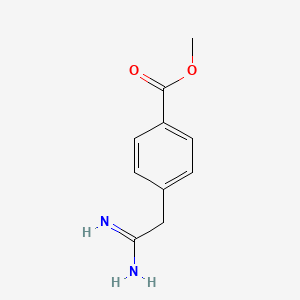
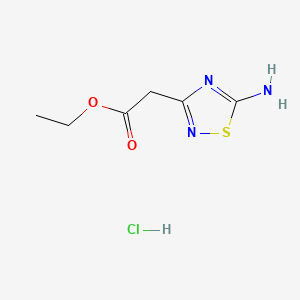

![tert-butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate](/img/structure/B13591908.png)
